Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(trifluoromethyl)-2-azaspiro[35]nonane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Biological Activity
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a GPR119 agonist and its possible applications in metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.
GPR119 Agonism
Recent studies have highlighted the role of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor involved in glucose homeostasis and lipid metabolism. Activation of this receptor has been linked to improved insulin sensitivity and glucose-lowering effects.
- Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of 7-azaspiro[3.5]nonane derivatives for their GPR119 agonistic activity. Among these, compound 54g demonstrated significant agonistic effects, leading to favorable pharmacokinetic profiles in Sprague-Dawley rats and notable glucose-lowering effects in diabetic models .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.
Parameter | Value |
---|---|
Solubility | High (due to trifluoromethyl group) |
Bioavailability | Moderate to high |
Metabolism | Primarily hepatic |
Half-life | Approximately 4 hours |
Safety and Toxicology
Preliminary toxicological assessments indicate that azaspiro compounds generally exhibit low toxicity profiles; however, comprehensive studies specific to this compound are necessary to establish safety margins.
Properties
Molecular Formula |
C11H16F3NO2 |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3 |
InChI Key |
DIOLNMDWYCXLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1 |
Origin of Product |
United States |
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